![molecular formula C13H11N3O5S2 B1261077 (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
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Overview
Description
Glionitrin A is a pyrazinoindole with a disulfide bridge spanning a dioxo-substituted pyrazine ring. It is an antibiotic isolated from the microbial strains Sphingomonas and Aspergillus fumigatus, and exhibits cytotoxic activity against four human cancer cell lines: HCT-116, A549, AGS, and DU145. It has a role as an antimicrobial agent, an antineoplastic agent and an Aspergillus metabolite. It is an organic disulfide, a pyrazinoindole, a C-nitro compound and an organic heterotetracyclic compound.
Scientific Research Applications
Synthesis and Reactions in Chemistry
Indole Derivatives Synthesis : Indole derivatives, such as those related to (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione, are synthesized through cyclization processes involving different chemicals like ethyl malonate, resulting in compounds with potential biological applications (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).
Geranylgeranyltransferase I Inhibition : Some analogs, resembling the structure of the compound , have been synthesized and tested as inhibitors of prenyltransferases, specifically geranylgeranyltransferase type I, an enzyme relevant in various biological pathways (Vigushin, Brooke, Willows, Coombes, & Moody, 2003).
Potential Biological and Pharmacological Applications
Antiviral Activity : Some derivatives of indole-1,4-diones, including compounds structurally related to the one , have been synthesized and evaluated for antiviral activities, showing weak activity against specific viruses, indicating potential in antiviral research (Terzioğlu et al., 2005).
Anticancer Properties : Research on indole derivatives like 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones has demonstrated significant cytotoxicity against various tumor cells, suggesting potential applications in developing anticancer drugs (Shchekotikhin et al., 2005).
Antimicrobial and Fungicidal Activity : Indole-2,3-dione derivatives have been explored for their antimicrobial and fungicidal properties, providing insights into developing new eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
Synthesis Methods and Chemical Properties
Efficient Synthesis Techniques : Advanced synthesis techniques, such as Ugi reaction followed by microwave-assisted cyclization, have been developed to construct drug-like indole-1,4-diones efficiently (Tsirulnikov et al., 2009).
Autoxidation Studies : The synthesis and autoxidation of new tetracyclic indolizino[1,2-b]indole-1-ones have been studied, providing valuable insights into the chemical behavior of these compounds (Bhattacharya et al., 2001).
Chemical Reactions and Transformations : Understanding the chemical reactions and transformations of related indole derivatives, such as the formation of pyranoindolequinone derivatives, is crucial in synthesizing and manipulating these compounds for various applications (Kobayashi et al., 2004).
properties
Molecular Formula |
C13H11N3O5S2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |
InChI Key |
VRFJINVAZRAFHH-STQMWFEESA-N |
Isomeric SMILES |
CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
synonyms |
glionitrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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